(3R,5R)-Rosuvastatin Sodium Salt is a pharmaceutical compound classified as a statin, primarily used to lower cholesterol levels in the blood. It functions as an inhibitor of the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase, which plays a central role in cholesterol biosynthesis. This compound is known for its efficacy in treating hyperlipidemia and reducing cardiovascular risk.
Rosuvastatin sodium salt is derived from the fermentation of specific microorganisms or synthesized through chemical processes. The primary source of its active ingredient is through the chemical synthesis of Rosuvastatin, which can be converted into its sodium salt form for improved solubility and bioavailability.
The synthesis of (3R,5R)-Rosuvastatin Sodium Salt involves several key steps:
The molecular structure of (3R,5R)-Rosuvastatin Sodium Salt can be represented as follows:
The synthesis involves several critical chemical reactions:
(3R,5R)-Rosuvastatin Sodium Salt acts primarily by inhibiting HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. This process results in:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are commonly used to assess purity and concentration during synthesis and formulation processes.
(3R,5R)-Rosuvastatin Sodium Salt is primarily used in:
This compound continues to be a subject of extensive research aimed at understanding its broader implications in pharmacotherapy and drug development strategies.
The IUPAC name for (3R,5R)-Rosuvastatin Sodium Salt is:sodium;(E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate [5] [9]. This nomenclature explicitly defines:
The structure features a pyrimidine ring substituted with:
The heptenoic acid side chain contains hydroxyl groups at C3 and C5, critical for HMG-CoA reductase inhibition [1]. This isomer is designated Rosuvastatin EP Impurity B in pharmacopeial standards [3] [7].
(3R,5R)-Rosuvastatin contains two chiral centers at positions C3 and C5 of the heptenoic acid chain. Absolute configuration verification employs:
The (3R,5R) configuration exhibits distinct biological activity compared to the therapeutic (3S,5S)-isomer (Crestor®), though both are HMG-CoA reductase inhibitors [8].
Table 1: Chiral Center Characteristics
Chiral Carbon | Configuration | Synthetic Significance | Analytical Verification |
---|---|---|---|
C3 | R | Impacts side chain conformation | Chiral HPLC (>98% ee) [4] |
C5 | R | Influences H-bonding with enzyme | X-ray crystallography [9] |
Limited crystallographic data is available for the sodium salt, but key characteristics include:
Polymorphism screening indicates:
X-ray structures of analogous statins suggest extended conformations of the heptenoic acid chain, with C3/C5 hydroxyls participating in intramolecular H-bonding [9].
Solubility Profile:
Stability Characteristics:
Condition | Stability | Degradation Products |
---|---|---|
Light (300–800 lux) | Photosensitive | Pyrimidine ring oxidation products |
60°C (dry) | Stable <24 hours | Lactone formation [5] |
pH 2–7 (aqueous) | Hydrolysis at C3/C5 positions | Keto-acid derivatives [10] |
Oxidative stress | Highly sensitive | Sulfoxide/sulfone derivatives |
The sodium salt exhibits greater aqueous stability than the calcium salt counterpart but requires protection from light and moisture [5] [9].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: